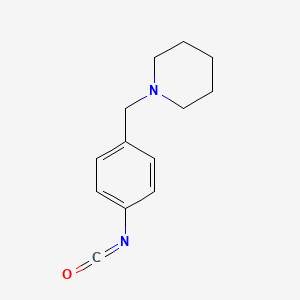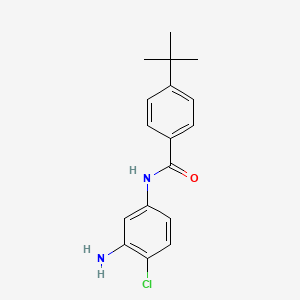
1-(4-Isocyanatobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isocyanatobenzyl)piperidine is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Analysis of Piperidine Analogs
One area of research involving 1-(4-Isocyanatobenzyl)piperidine focuses on the synthesis and conformational analysis of piperidine analogs. For instance, a study described a stereoselective synthetic approach to substituted piperidines through the amination of dibenzyl ethers using chlorosulfonyl isocyanate (CSI), which might be related to the use of isocyanatobenzyl groups in similar syntheses. This process highlighted the influence of neighboring group effects and N-protecting groups on the stereochemistry and conformation of the resulting piperidine intermediates, offering insights into the structural dynamics of such compounds (Kim et al., 2007).
Structural Characterization and Bioactivity
Another study synthesized a novel compound by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, leading to a molecule with broad inhibitory activities against fungi. This research demonstrates the potential of modifying piperidine structures for achieving desired biological activities, which might be applicable to derivatives of this compound for specific scientific applications (Xue Si-jia, 2011).
Sila-Analogues of Piperidine Derivatives
Research into sila-analogues of piperidine derivatives, such as those replacing carbon spirocenters with silicon, has shown that these modifications can significantly impact the pharmacological properties of the compounds. This suggests that similar strategies could be applied to this compound derivatives to explore their potential applications in drug discovery and development (Tacke et al., 2003).
Pharmacological Applications
The pharmacological applications of piperidine derivatives have been extensively studied, with research into compounds such as TAK-220, a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity. This highlights the therapeutic potential of piperidine derivatives in treating infectious diseases, suggesting possible research avenues for this compound in similar contexts (Imamura et al., 2006).
Wirkmechanismus
While the specific mechanism of action for 1-(4-Isocyanatobenzyl)piperidine is not available, piperidine derivatives have been studied for their various physiological activities. Piperine, a piperidine alkaloid, has shown remarkable pharmacological properties in some pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-[(4-isocyanatophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-11-14-13-6-4-12(5-7-13)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZPAQMEUGJEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594535 |
Source


|
| Record name | 1-[(4-Isocyanatophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-46-5 |
Source


|
| Record name | 1-[(4-Isocyanatophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)









